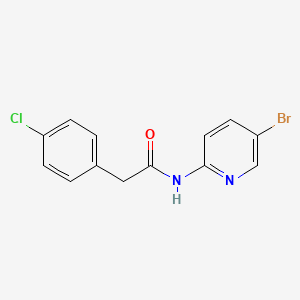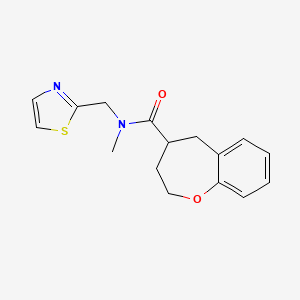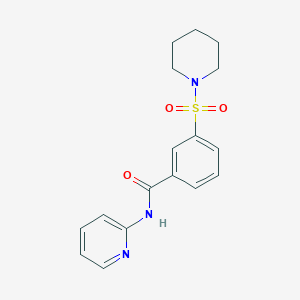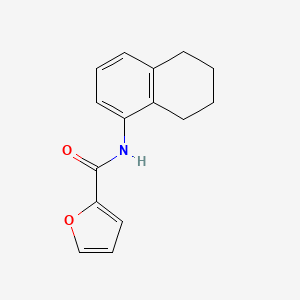
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPCA is a small molecule inhibitor that has been found to be effective in targeting certain enzymes that are involved in various biochemical processes in the human body.
作用机制
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide works by inhibiting the activity of certain enzymes that are involved in various biochemical processes in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be an effective inhibitor of HDAC6, which is involved in the regulation of gene expression. By inhibiting HDAC6, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can alter the expression of certain genes that are involved in various diseases such as cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to reduce inflammation in animal models of inflammation. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages as a research tool. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be effective in inhibiting the activity of certain enzymes that are involved in various diseases. However, there are also some limitations to using N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of HDAC6 and COX-2. Another area of research is the investigation of the potential therapeutic properties of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in other diseases such as cardiovascular disease and diabetes. In addition, the development of more effective delivery systems for N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide could improve its bioavailability and effectiveness in vivo. Overall, the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has the potential to lead to the development of new therapies for various diseases.
合成方法
The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 5-bromo-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been optimized to yield a high purity product with a good yield.
科学研究应用
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the activity of certain enzymes such as HDAC6, which is involved in the regulation of gene expression and has been implicated in various diseases. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICFGVFRTZCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)

![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
